N-cyclopropyl-1-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide
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Description
N-cyclopropyl-1-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H24N2O3S2 and its molecular weight is 356.5. The purity is usually 95%.
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Scientific Research Applications
Selective Receptor Antagonism
Research on similar piperidine derivatives has identified their role as selective receptor antagonists. For instance, a study revealed that derivatives of piperidine sulfones act as high-affinity, selective 5-HT(2A) receptor antagonists. These compounds, through modifications, have shown oral bioavailability and brain penetration, making them suitable for evaluation in animal models for various central nervous system (CNS) disorders (Fletcher et al., 2002).
Anticancer Potential
Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents. Certain derivatives exhibited strong anticancer activity relative to doxorubicin, indicating their potential as therapeutic agents against cancer (Rehman et al., 2018).
Multireceptor Profile and CNS Disorders
Another study explored the N-alkylation of sulfonamide moieties in arylsulfonamide derivatives of (aryloxy)ethyl piperidines as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach aims to treat complex diseases by extending a polypharmacological approach, highlighting the compounds' therapeutic potential for CNS disorders (Canale et al., 2016).
Molecular Docking and Enzyme Inhibition
N'-[(Alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives synthesized for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities have shown potential as excellent inhibitors. Molecular docking studies confirmed these compounds' ability to bind effectively with AChE and BChE human proteins (Khalid et al., 2014).
Anti-breast Cancer Activity
Derivatives of piperidine with a sulfone moiety have demonstrated significant anti-breast cancer activity. Certain compounds exhibited better activity than Doxorubicin, suggesting their application in developing new anticancer drugs (Al-Said et al., 2011).
Properties
IUPAC Name |
N-cyclopropyl-1-methylsulfonyl-N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S2/c1-23(20,21)17-9-6-13(7-10-17)16(19)18(14-4-5-14)11-8-15-3-2-12-22-15/h2-3,12-14H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCXCNHCLOGJSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N(CCC2=CC=CS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.